2,4-D mixt. with 2,4,5-T

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

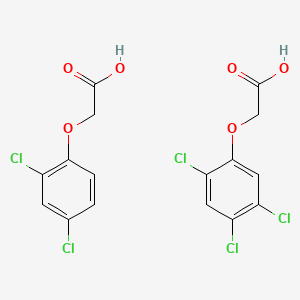

A herbicide that contains equal parts of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), as well as traces of the contaminant 2,3,7,8-tetrachlorodibenzo-p-dioxin.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

- Weed Control :

- The primary use of the mixture is in controlling broadleaf weeds in various crops. This includes:

- Cereal Crops : Effective in wheat and barley fields.

- Pastures : Used to maintain pasture quality by eliminating unwanted broadleaf species.

- The primary use of the mixture is in controlling broadleaf weeds in various crops. This includes:

- Defoliation :

- Historically used for defoliating crops before harvest to facilitate mechanical harvesting. This application was particularly noted during the Vietnam War as part of Agent Orange.

Environmental Remediation

- Bioremediation :

| Fungal Strain | Degradation Rate (%) | Source |

|---|---|---|

| Eupenicillium spp. | 4% (for 2,4,5-T) | Southern Vietnam soils |

| Aspergillus penicilloides | >20% (for 2,4-D) | Various environments |

Health and Safety Considerations

- Toxicity : Both compounds have been associated with health risks including potential carcinogenic effects due to contamination with dioxins during manufacturing processes . Studies have shown that chronic exposure can lead to various health issues including chloracne and delayed neuropathy .

- Regulatory Status : Due to safety concerns, the use of 2,4,5-T has been heavily regulated or banned in many countries since the late 1970s and early 1980s .

Case Studies

- Vietnam War Impact :

- Fungal Degradation Studies :

Analyse Chemischer Reaktionen

2,4-D Production

2,4-D is synthesized through the nucleophilic substitution of chloroacetic acid with 2,4-dichlorophenol under alkaline conditions:

$$

\text{ClCH}_2\text{COOH} + \text{2,4-Cl}_2\text{C}_6\text{H}_3\text{OH} \rightarrow \text{2,4-D} + \text{HCl}

$$

This process generates contaminants such as 2,7-dichlorodibenzo-p-dioxin (DCDD) due to side reactions during phenol chlorination .

2,4,5-T Production

2,4,5-T is synthesized similarly, using 2,4,5-trichlorophenol and chloroacetic acid:

$$

\text{ClCH}_2\text{COOH} + \text{2,4,5-Cl}_3\text{C}_6\text{H}_2\text{OH} \rightarrow \text{2,4,5-T} + \text{HCl}

$$

High-temperature conditions during production introduce the carcinogenic contaminant 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), historically found in Agent Orange .

Acid-Base Reactions

Both compounds react with inorganic/organic bases to form water-soluble salts (e.g., sodium or amine salts):

$$

\text{2,4-D/2,4,5-T} + \text{NaOH} \rightarrow \text{Na}^+\text{(2,4-D/2,4,5-T)}^- + \text{H}_2\text{O}

$$

Esterification

Reaction with alcohols produces esters (e.g., butyl or isopropyl esters), enhancing lipid solubility:

$$

\text{2,4-D/2,4,5-T} + \text{R-OH} \rightarrow \text{R-O-CO-CH}_2-\text{(chlorophenoxy)} + \text{H}_2\text{O}

$$

Esters hydrolyze back to the acid form in aqueous environments .

Redox Reactions

-

Oxidation : Reacts with strong oxidizers (e.g., ozone, hydrogen peroxide), cleaving the ether bond to form chlorophenols and acetic acid derivatives.

-

Reduction : Catalytic hydrogenation removes chlorine atoms, yielding phenoxyacetic acid derivatives .

Fungal Degradation

| Fungal Species | Degradation Mechanism | Key Metabolites |

|---|---|---|

| Rigidoporus sp. | Laccase-mediated oxidative cleavage and CYP450 hydroxylation | 2,4-Dichlorophenol (2,4-DCP), CO₂ |

| Fusarium spp. | Undefined enzymatic pathway (non-laccase) | Chlorinated catechols, organic acids |

| Verticillium spp. | Partial dechlorination via hydroxyl radical attack | 2-Chloromaleylacetate, succinic acid |

-

Laccase Activity : Correlates directly with degradation rates (e.g., doubling laccase activity doubles 2,4-D breakdown in Rigidoporus sp.) .

-

CYP450 Role : Inhibitor studies show 30–50% reduced degradation when CYPs are blocked .

Soil and Aquatic Breakdown

| Condition | Half-Life (Days) | Primary Pathway | By-products |

|---|---|---|---|

| Aerobic soil | 6–14 | Microbial mineralization | CO₂, H₂O, Cl⁻ |

| Anaerobic sediment | 30–90 | Reductive dechlorination | Monochlorophenoxyacetic acids |

| Aqueous photolysis | 7–21 | UV-induced cleavage | Chlorophenols, glyoxylic acid |

-

Mobility : High soil mobility (Koc = 20–136) increases groundwater contamination risk .

-

pH Dependence : Degradation accelerates in alkaline conditions due to deprotonation enhancing microbial uptake .

Dioxin Formation

Eigenschaften

CAS-Nummer |

8015-35-8 |

|---|---|

Molekularformel |

C16H11Cl5O6 |

Molekulargewicht |

476.5 g/mol |

IUPAC-Name |

2-(2,4-dichlorophenoxy)acetic acid;2-(2,4,5-trichlorophenoxy)acetic acid |

InChI |

InChI=1S/C8H5Cl3O3.C8H6Cl2O3/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13;9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-2H,3H2,(H,12,13);1-3H,4H2,(H,11,12) |

InChI-Schlüssel |

WWPVVPNDJBRXMS-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O |

Kanonische SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O |

Synonyme |

(2,4-dichlorophenoxy)acetic acid, butyl ester, mixt. with butyl (2,4,5-trichlorophenoxy)acetate 2,4-D - 2,4,5-T mixture Agent Orange Orange, Agent |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.